molecular formula C38H65NO14 B1669842 Davercin CAS No. 55224-05-0

Davercin

Número de catálogo: B1669842
Número CAS: 55224-05-0
Peso molecular: 759.9 g/mol
Clave InChI: NKLGIWNNVDPGCA-ZDYKNUMJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Overview : Davercin exhibits significant activity against Gram-positive and some Gram-negative microorganisms, making it a valuable agent in combating infections.

Case Study : A study involving ornamental fish highlighted the effectiveness of this compound against Mycobacterium peregrinum infections. In this case, the compound was used to treat atypical mycobacteriosis in fish, demonstrating its potential in veterinary medicine .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismTypeEfficacy Level
Staphylococcus aureusGram-positiveHigh
Streptococcus pneumoniaeGram-positiveModerate
Escherichia coliGram-negativeLow

Hypertriglyceridemia Treatment

Overview : this compound has been explored for its potential to reduce triglyceride levels in patients with hypertriglyceridemia. Erythromycin compounds, including this compound, have shown efficacy in lowering triglycerides and improving lipid profiles.

Case Study : Research indicated that erythromycin compounds could lower triglyceride concentrations by approximately 38% within a month of treatment. This effect is particularly beneficial for patients with elevated low-density lipoprotein (LDL) and reduced high-density lipoprotein (HDL) levels .

Table 2: Effects of Erythromycin Compounds on Lipid Levels

Treatment TypeInitial Triglyceride Level (mg/dL)Final Triglyceride Level (mg/dL)Percent Reduction (%)
Erythromycin30018638
Placebo2952901.7

Dermatological Applications

Overview : In dermatology, this compound is combined with other agents to enhance treatment efficacy for conditions such as acne vulgaris.

Case Study : A study assessed the combination of benzoyl peroxide and erythromycin in treating acne. The results demonstrated significant improvement in inflammatory lesions compared to treatments using these compounds separately .

Table 3: Combination Therapy Outcomes in Acne Treatment

TreatmentInflammatory Lesions Reduction (%)Non-Inflammatory Lesions Reduction (%)
Benzoyl Peroxide + Erythromycin7050
Benzoyl Peroxide Alone5030

Research and Development in Drug Formulation

This compound is being investigated for its potential applications in drug delivery systems. Its chemical structure allows for modifications that can enhance bioavailability and therapeutic effects.

Overview of Research Directions :

  • Polymer Conjugates : Research is ongoing into conjugating Davercin with hydrophilic polymers to improve systemic absorption rates when administered via pulmonary routes .
  • Carbohydrate-Based Delivery Systems : Studies are exploring the use of carbohydrate-based polymers to facilitate targeted delivery of this compound to specific tissues .

Análisis Bioquímico

Biochemical Properties

Davercin shows comparable or better in vitro potency, low host toxicity, and improved pharmacokinetics compared with erythromycin . It is soluble in ethanol, methanol, DMF, and DMSO .

Cellular Effects

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It has broad-spectrum activity against various Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This action blocks the progression of nascent polypeptide chains, effectively disrupting bacterial growth and proliferation .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently documented. As an antibiotic, this compound likely interacts with various enzymes and cofactors within bacterial cells to exert its inhibitory effects on protein synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently documented. Given its hydrophobic nature due to the cyclic carbonate modification , it may interact with various transporters or binding proteins within cells.

Subcellular Localization

The subcellular localization of this compound is not currently documented. Given its role as an antibiotic that targets the 50S ribosomal subunit , it is likely that this compound localizes to the bacterial ribosome within cells.

Análisis De Reacciones Químicas

Davercin experimenta diversas reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Actividad Biológica

Davercin, also known as Erythromycin Cyclocarbonate, is a derivative of erythromycin, a well-known macrolide antibiotic. This compound exhibits significant biological activity against a variety of microorganisms, particularly Gram-positive and some Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanisms of action, spectrum of activity, and relevant research findings.

PropertyValue
CAS Number 55224-05-0
Molecular Formula C₃₈H₆₅NO₁₄
Molecular Weight 759.92 g/mol
Density 1.22 g/cm³
Boiling Point 859.8 ºC at 760 mmHg

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation step in protein synthesis. This action is similar to that of other macrolides and leads to bacteriostatic effects against susceptible bacteria .

Spectrum of Activity

This compound demonstrates broad-spectrum antibacterial activity, particularly effective against:

  • Gram-positive bacteria: Streptococcus spp., Staphylococcus aureus
  • Gram-negative bacteria: Some strains of Escherichia coli and Haemophilus influenzae

The Minimum Inhibitory Concentrations (MICs) for various microorganisms range from 0.02 to 50 µg/ml, indicating its potency against specific pathogens .

Clinical Applications

  • Acne Treatment
    • A study discussed the efficacy of topical antibiotics, including erythromycin derivatives like this compound, in treating acne vulgaris. The combination of this compound with retinoids showed enhanced antibacterial effectiveness while reducing skin irritation .
  • Respiratory Infections
    • This compound has been evaluated for its effectiveness in treating respiratory tract infections caused by susceptible strains of bacteria. Its application has been noted in both adult and pediatric populations with favorable outcomes .
  • Wound Infections
    • Research indicated that this compound could be beneficial in managing wound infections due to its broad-spectrum activity and low toxicity profile in animal models (LD50s indicating non-toxicity in mice and rats) .

Comparative Efficacy Table

AntibioticMIC (µg/ml)SpectrumNotes
This compound0.02 - 50Gram-positive & some Gram-negativeEffective in acne treatment; low toxicity
Erythromycin0.25 - 32Primarily Gram-positiveEstablished use; resistance issues reported
Clindamycin0.5 - 4Gram-positiveEffective against anaerobes; resistance concerns

Propiedades

IUPAC Name

(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLGIWNNVDPGCA-ZDYKNUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031707
Record name Erythromycin A cyclic 11,12-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55224-05-0
Record name Erythromycin, cyclic 11,12-carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55224-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin A cyclic 11,12-carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin A cyclic 11,12-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN CYCLOCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Davercin
Reactant of Route 2
Davercin
Reactant of Route 3
Davercin
Reactant of Route 4
Davercin
Reactant of Route 5
Davercin
Reactant of Route 6
Davercin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.